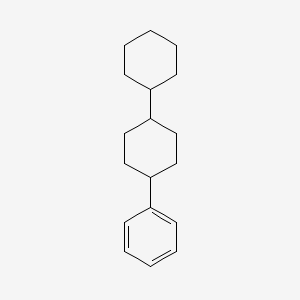
(1,1'-Bicyclohexyl)-4-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Bicyclohexyl)-4-ylbenzene is an organic compound characterized by a bicyclohexyl group attached to a benzene ring. Its molecular formula is C18H24, and it is known for its stability and unique structural properties. This compound is used in various scientific and industrial applications due to its chemical reactivity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize (1,1’-Bicyclohexyl)-4-ylbenzene involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from bromocyclohexane and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzene in the presence of a catalyst such as nickel or palladium to form the desired compound.
-
Friedel-Crafts Alkylation: : Another method involves Friedel-Crafts alkylation, where cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of (1,1’-Bicyclohexyl)-4-ylbenzene often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : (1,1’-Bicyclohexyl)-4-ylbenzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzene ring to a cyclohexane ring, resulting in a fully saturated compound.
-
Substitution: : Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various functional groups such as nitro, sulfonic acid, or halogens using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated bicyclohexyl derivatives
Substitution: Nitro-(1,1’-Bicyclohexyl)-4-ylbenzene, sulfonic acid derivatives, halogenated compounds
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,1’-Bicyclohexyl)-4-ylbenzene is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
While not commonly used directly in biological systems, derivatives of (1,1’-Bicyclohexyl)-4-ylbenzene are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Research is ongoing to explore the medicinal properties of (1,1’-Bicyclohexyl)-4-ylbenzene derivatives. These compounds are being investigated for their potential use in drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, (1,1’-Bicyclohexyl)-4-ylbenzene is used as a solvent and as an intermediate in the production of polymers, resins, and other materials. Its chemical stability and solvent properties make it suitable for various applications.
Mécanisme D'action
The mechanism by which (1,1’-Bicyclohexyl)-4-ylbenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the benzene ring, which can undergo various electrophilic and nucleophilic substitutions. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: Similar in structure but lacks the cyclohexyl groups, making it less sterically hindered and more reactive in certain reactions.
Cyclohexylbenzene: Contains only one cyclohexyl group attached to the benzene ring, resulting in different physical and chemical properties.
Dicyclohexylmethane: Similar in having two cyclohexyl groups but differs in the connectivity and overall structure.
Uniqueness
(1,1’-Bicyclohexyl)-4-ylbenzene is unique due to the presence of two cyclohexyl groups attached to a benzene ring, providing a combination of stability and reactivity that is not found in simpler compounds like biphenyl or cyclohexylbenzene. This unique structure allows for specific applications in synthesis and industrial processes where both stability and reactivity are required.
Propriétés
Numéro CAS |
21484-12-8 |
|---|---|
Formule moléculaire |
C18H26 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
(4-cyclohexylcyclohexyl)benzene |
InChI |
InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,16-18H,2,5-6,9-14H2 |
Clé InChI |
MRGBGAHKAGKZID-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



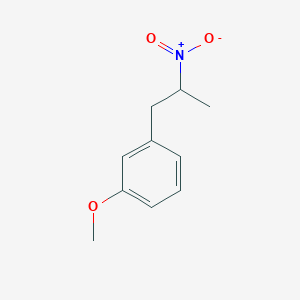
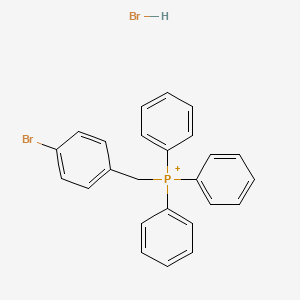
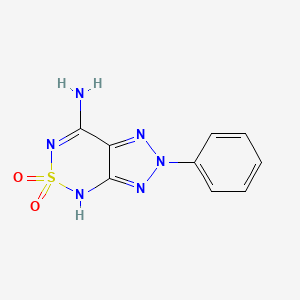
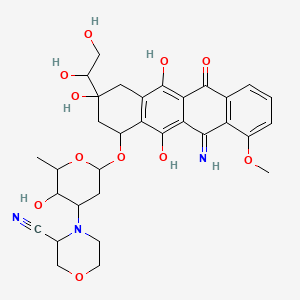
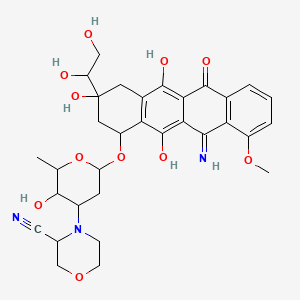
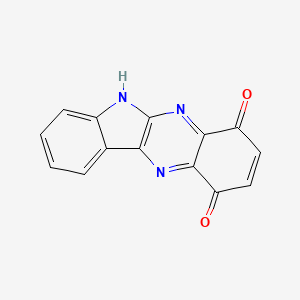
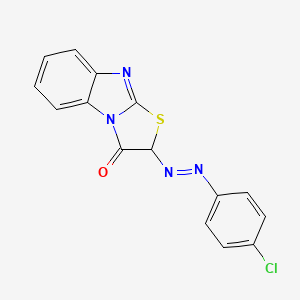
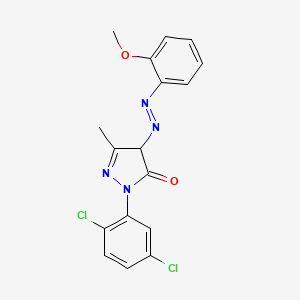
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B12811978.png)
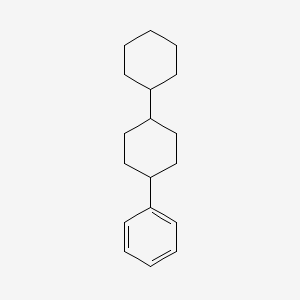

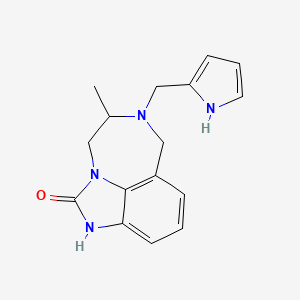
![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
